molecular formula C24H21N3O3S3 B11129291 [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11129291
M. Wt: 495.6 g/mol
InChI Key: BJXREQNCQNSEDX-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: (5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

This compound belongs to the thiazolidine class and contains a pyrazole ring. It’s intriguing due to its structural complexity and potential biological activities.

Preparation Methods

The synthetic routes for [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involve multistep reactions. While I don’t have specific industrial production methods, researchers typically use condensation reactions and cyclizations to form the thiazolidine ring. Precise reaction conditions would depend on the specific synthetic pathway.

Chemical Reactions Analysis

This compound can participate in various reactions:

    Oxidation: It may undergo oxidation at the thiazolidine sulfur or other functional groups.

    Reduction: Reduction reactions could modify the carbonyl group or other unsaturated bonds.

    Substitution: Substitution reactions might occur at the phenyl or pyrazole rings.

    Common Reagents: Thionyl chloride, hydrazine, and various metal catalysts.

    Major Products: These depend on the specific reaction conditions, but derivatives with altered functional groups are likely.

Scientific Research Applications

Researchers explore [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid in:

    Medicine: Investigating its potential as an anti-inflammatory, antimicrobial, or antitumor agent.

    Chemistry: Studying its reactivity and designing related compounds.

    Industry: Perhaps as a precursor for drug development.

Mechanism of Action

The exact mechanism isn’t fully elucidated, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to pinpoint its targets.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to other thiazolidines or pyrazoles. Its unique features lie in the combination of the thiazolidine and pyrazole moieties.

Properties

Molecular Formula

C24H21N3O3S3

Molecular Weight

495.6 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C24H21N3O3S3/c1-2-12-32-19-10-8-16(9-11-19)22-17(14-27(25-22)18-6-4-3-5-7-18)13-20-23(30)26(15-21(28)29)24(31)33-20/h3-11,13-14H,2,12,15H2,1H3,(H,28,29)/b20-13-

InChI Key

BJXREQNCQNSEDX-MOSHPQCFSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.